molecular formula C11H13N3 B1518993 (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1174310-40-7

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1518993
CAS No.: 1174310-40-7
M. Wt: 187.24 g/mol
InChI Key: YSPFMJBPIOZVHL-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: is a chemical compound with the molecular formula C11H13N3

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine may also interact with various biological targets.

Mode of Action

This interaction often leads to alterations in cellular processes, which can result in therapeutic effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Methylation: The pyrazole ring is then methylated at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.

  • Phenyl Group Introduction: The phenyl group is introduced at the 3-position through a substitution reaction involving phenyl halides and a suitable base.

  • Amination: Finally, the methanamine group is introduced through amination reactions using ammonia or primary amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Pyrazolylmethanone derivatives.

  • Reduction Products: Reduced pyrazolylmethanamine derivatives.

  • Substitution Products: Various substituted pyrazolylmethanamines.

Scientific Research Applications

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: can be compared with other similar compounds such as:

  • 1-methyl-1H-pyrazol-4-yl methanamine

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

  • [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

  • (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1-methyl-3-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPFMJBPIOZVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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